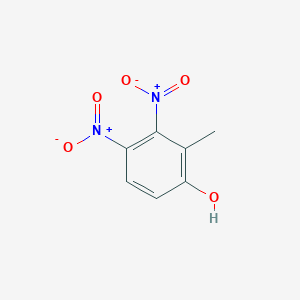
Dinitro-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitro-o-cresol, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 198.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Pesticide and Fungicide:
DNOC has been historically utilized as a pesticide and fungicide. It was developed in the late 19th century for controlling pests such as tussock moth caterpillars and has since been employed in various agricultural practices. Its effectiveness against a broad spectrum of pests has made it a valuable tool in crop protection strategies .
Mechanism of Action:
The mode of action for DNOC involves interference with cellular metabolism, specifically by disrupting oxidative phosphorylation. This leads to increased metabolic rates in target organisms, ultimately resulting in their death .
Case Study: Genotoxic Effects
A study conducted on the genotoxicity of DNOC using the Allium cepa (onion) root tip assay demonstrated significant chromosomal aberrations at various concentrations. The results indicated that DNOC acts as a potent clastogen, affecting the mitotic index and inducing chromosomal breaks and bridges . This highlights the compound's potential risks not only to target pests but also to non-target organisms, including humans.
Industrial Applications
Wood Preservative:
DNOC is also used as a wood preservative due to its antifungal properties. It helps protect wood from decay caused by fungi and insects, thereby extending the lifespan of wooden structures and products .
Research on Environmental Impact:
Environmental assessments have been conducted to evaluate the presence of DNOC in soil and water systems, particularly following its application in agricultural settings. These studies aim to establish safe exposure levels and potential ecological risks associated with its use .
Toxicological Profile
Health Risks:
DNOC poses significant health risks upon exposure. Studies have shown that dermal exposure can lead to systemic toxicity, with symptoms including increased sweating, headache, nausea, and even fatal outcomes in severe cases . The compound is absorbed through the skin, which raises concerns regarding occupational safety for those handling it.
Regulatory Status:
Due to its toxicological profile, DNOC is subject to strict regulations in many countries. The U.S. Environmental Protection Agency (EPA) has established permissible exposure limits (PELs) to mitigate health risks associated with its use .
Summary Table of Applications
| Application Area | Description | Health Risks |
|---|---|---|
| Agricultural | Pesticide and fungicide for crop protection | Genotoxic effects; potential harm to non-target species |
| Industrial | Wood preservative | Dermal absorption leading to systemic toxicity |
| Environmental | Soil and water contamination assessments | Long-term ecological impact concerns |
Eigenschaften
CAS-Nummer |
1335-85-9 |
|---|---|
Molekularformel |
C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-methyl-3,4-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |
InChI-Schlüssel |
IUOFDOCUNLJHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Siedepunkt |
312 °C |
Dichte |
1.58 g/cm³ |
melting_point |
87.5 °C |
Key on ui other cas no. |
1335-85-9 534-52-1 |
Physikalische Beschreibung |
ODOURLESS YELLOW CRYSTALS. |
Löslichkeit |
Solubility in water, g/100ml at 20 °C: 0.694 |
Synonyme |
Dinitro-2-methylphenol |
Dampfdichte |
Relative vapor density (air = 1): 6.8 |
Dampfdruck |
Vapor pressure, Pa at 25 °C: 0.016 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















